Chloromethyl 2-chlorobutanoate
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Overview
Description
Chloromethyl 2-chlorobutanoate is an organic compound that belongs to the class of esters. Esters are known for their distinctive odors and are commonly used in food aroma and fragrances . This compound is characterized by the presence of a chloromethyl group and a 2-chlorobutanoate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The ester moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted chloromethyl derivatives.
Oxidation: Formation of 2-chlorobutanoic acid.
Reduction: Formation of 2-chlorobutanol.
Scientific Research Applications
Chloromethyl 2-chlorobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Chloromethyl 2-chlorobutanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of complex organic molecules and the modification of proteins and nucleic acids .
Comparison with Similar Compounds
Chloromethyl 2-chlorobutanoate can be compared with other similar compounds such as:
Chloromethyl acetate: Similar in structure but with an acetate group instead of a 2-chlorobutanoate moiety.
Chloromethyl propanoate: Contains a propanoate group instead of a 2-chlorobutanoate group.
Chloromethyl benzoate: Features a benzoate group, making it more aromatic compared to the aliphatic 2-chlorobutanoate .
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a 2-chlorobutanoate moiety, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
80418-47-9 |
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Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 2-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-4(7)5(8)9-3-6/h4H,2-3H2,1H3 |
InChI Key |
PSAOMGZRBZEFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
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